

# In-Depth Technical Guide: 7-Methyladenosine Perchlorate (CAS Number: 81319-59-7)

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## Compound of Interest

Compound Name: 7-Methyladenosine perchlorate

Cat. No.: B15545104

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methyladenosine Perchlorate**, a synthetic analog of adenosine. The document details its chemical and physical properties, its primary uses in research, particularly in the study of adenosine receptor signaling, and outlines relevant experimental protocols.

## Core Properties of 7-Methyladenosine Perchlorate

**7-Methyladenosine perchlorate** is a well-characterized synthetic derivative of the naturally occurring nucleoside, adenosine. Its primary utility in a research setting stems from its activity as an agonist at adenosine receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.

## Chemical and Physical Data

A summary of the key chemical and physical properties of **7-Methyladenosine Perchlorate** is presented in Table 1.

Property	Value	Reference
CAS Number	81319-59-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> ClN <sub>5</sub> O <sub>8</sub>	[1]
Molecular Weight	381.73 g/mol	[1]
Alternate Names	6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium Perchlorate	[1]

Further quantitative data such as melting point, boiling point, and specific solubility values are not consistently reported in publicly available literature and should be determined empirically or consulted from supplier-specific documentation.

## Applications in Research and Drug Development

**7-Methyladenosine perchlorate** serves as a valuable pharmacological tool for the study of biological systems involving adenosine signaling. Its primary application lies in its ability to activate adenosine receptors, thereby mimicking the effects of endogenous adenosine.

The compound is particularly useful for:

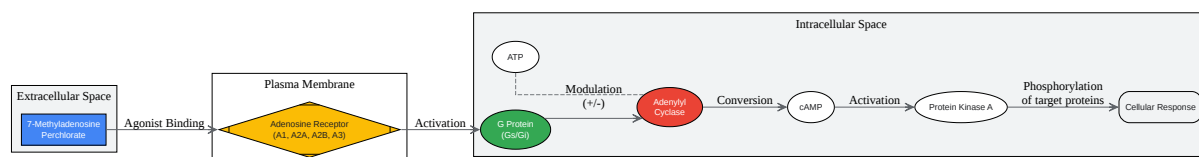
- **Investigating Adenosine Receptor Function:** As an agonist, it can be used to probe the physiological and pathophysiological roles of the four adenosine receptor subtypes (A<sub>1</sub>, A<sub>2A</sub>, A<sub>2B</sub>, and A<sub>3</sub>).[2]
- **Modulating Cellular Signaling:** By activating adenosine receptors, it can be employed to study downstream signaling cascades, most notably the modulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.[2]
- **Compound Development:** It can be utilized as a reference compound or a potential inhibitor in the development of novel therapeutics targeting the adenosinergic system.[2]

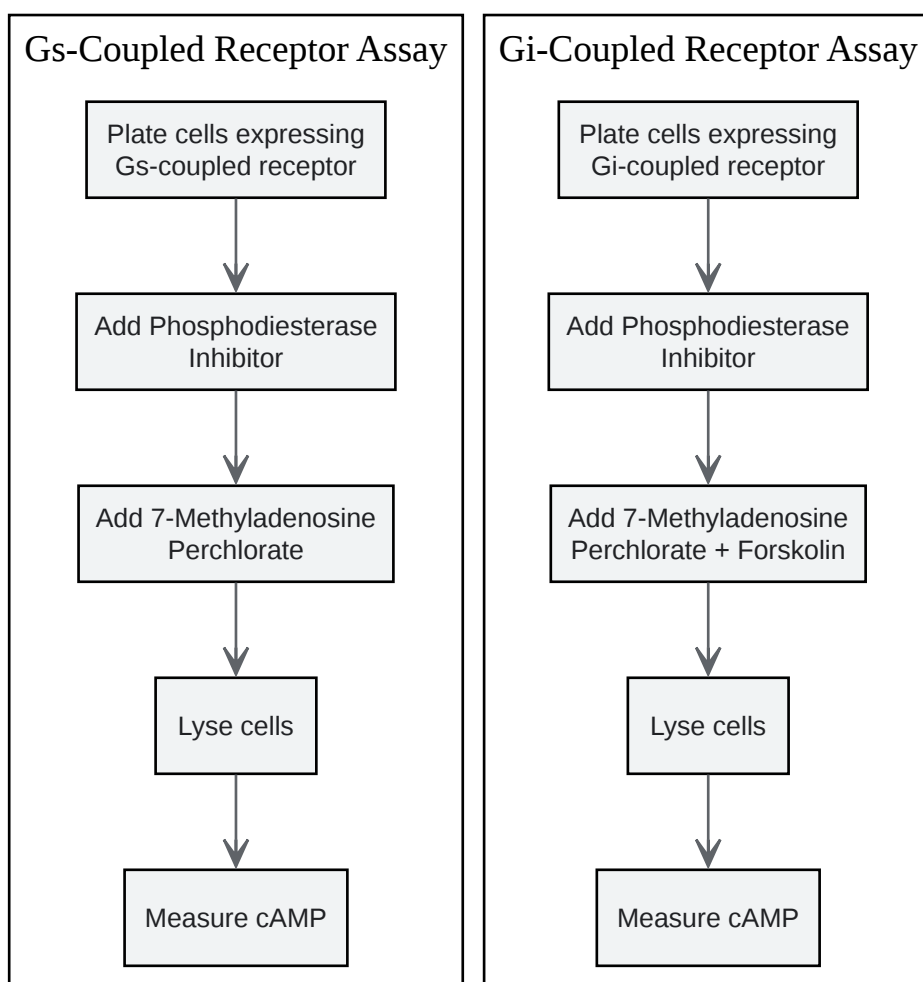
## Mechanism of Action: Adenosine Receptor Signaling

**7-Methyladenosine perchlorate** exerts its biological effects by binding to and activating G protein-coupled adenosine receptors. These receptors are integral membrane proteins that, upon activation, trigger intracellular signaling cascades. The two primary pathways affected are:

- **Gs-Coupled Pathway (A<sub>2A</sub> and A<sub>2B</sub> Receptors):** Agonist binding to these receptors leads to the activation of the stimulatory G protein (G<sub>s</sub>), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.
- **Gi-Coupled Pathway (A<sub>1</sub> and A<sub>3</sub> Receptors):** Agonist binding to these receptors activates the inhibitory G protein (G<sub>i</sub>), which inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

The modulation of cAMP levels by **7-Methyladenosine perchlorate** can be experimentally quantified to determine its potency and efficacy at different adenosine receptor subtypes.





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## References

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- 2. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
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